molecular formula C7H7Br3GeO3 B14378733 Ethyl 5-(tribromogermyl)furan-2-carboxylate CAS No. 90185-38-9

Ethyl 5-(tribromogermyl)furan-2-carboxylate

Katalognummer: B14378733
CAS-Nummer: 90185-38-9
Molekulargewicht: 451.47 g/mol
InChI-Schlüssel: JYADFMLVRVMKCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(tribromogermyl)furan-2-carboxylate is a unique organogermanium compound that features a furan ring substituted with a tribromogermyl group and an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(tribromogermyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with tribromogermane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(tribromogermyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The tribromogermyl group can be reduced to form germyl derivatives with fewer bromine atoms.

    Substitution: The bromine atoms in the tribromogermyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Germyl derivatives with fewer bromine atoms.

    Substitution: Various substituted germyl derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex organogermanium compounds.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a potential candidate for drug development.

    Medicine: Organogermanium compounds have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic conductivity.

Wirkmechanismus

The mechanism of action of ethyl 5-(tribromogermyl)furan-2-carboxylate is not well-documented. it is likely that the compound interacts with biological molecules through its furan ring and tribromogermyl group. The furan ring can participate in π-π interactions with aromatic amino acids, while the tribromogermyl group can form covalent bonds with nucleophilic residues, such as cysteine or histidine.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(tribromogermyl)furan-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(chloromethyl)furan-2-carboxylate: This compound features a chloromethyl group instead of a tribromogermyl group, making it less reactive in certain substitution reactions.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a different substitution pattern on the furan ring, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its tribromogermyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives.

Eigenschaften

CAS-Nummer

90185-38-9

Molekularformel

C7H7Br3GeO3

Molekulargewicht

451.47 g/mol

IUPAC-Name

ethyl 5-tribromogermylfuran-2-carboxylate

InChI

InChI=1S/C7H7Br3GeO3/c1-2-13-7(12)5-3-4-6(14-5)11(8,9)10/h3-4H,2H2,1H3

InChI-Schlüssel

JYADFMLVRVMKCX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(O1)[Ge](Br)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.